molecular formula C22H24N2O4S B2863794 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-61-8

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2863794
CAS No.: 899739-61-8
M. Wt: 412.5
InChI Key: ZVEATIRMHJDQPY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting with the formation of the pyrrolo[1,2-a]pyrazine core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Tosyl chloride (TsCl) is typically used for introducing the tosyl group.

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanone: A structurally related compound with different functional groups.

  • 3,4-Dimethoxyphenethylamine: Another compound with a similar phenyl ring but different amine group.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Further studies are essential to unlock its full potential and explore new applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-6-9-18(10-7-16)29(25,26)24-14-13-23-12-4-5-19(23)22(24)17-8-11-20(27-2)21(15-17)28-3/h4-12,15,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEATIRMHJDQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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